- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118

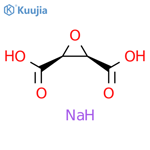

Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Tartaric acid Chemische en fysische eigenschappen

Naam en identificatie

-

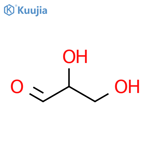

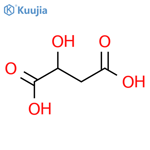

- (2R,3R)-2,3-Dihydroxysuccinic acid

- 2,3-DIHYDROXYBUTANEDIOIC ACID

- 2,3-DIHYDROXYDUTANEDIOIC ACID

- (2R,3R)-(+)-TARTARIC ACID

- ACIDUM TARTARICUM

- DEXTROTARTARIC ACID

- DIHYDROXYSUCCINIC ACID

- D-TARTARIC ACID

- FEMA 3044

- L-2,3-DIHYDROXYBUTANEDIOIC ACID

- L-2,3-DIHYDROXYSUCCINIC ACID

- L(+)-DIHYDROXYSUCCINIC ACID

- (+)-L-TARTARIC ACID

- L-(+)-TARTARIC ACID

- L-TARTARIC ACID

- L-THREACRIC ACID

- NATURAL TARTARIC ACID

- (R,R)-TARTARIC ACID

- (+)-TARTARIC ACID

- TARTARIC ACID

- L(+)-Tartaric acid

- TARTARIC ACID, L-(+)-(P)

- kyselinavinna

- l-tartaric

- Tartaric

- TARTRATE

- threaricacid

- Tin

- (2R,3R)-2,3-dihydroxybutanedioic acid

- L-threaric acid

- (+)-(R,R)-Tartaric acid

- Threaric acid

- Tartaric acid (VAN)

- Kyselina vinna [Czech]

- Tartaric acid [USAN:JAN]

- Tartaric acid, L-

- Succinic acid, 2,3-dihydroxy

- L-(+)-tartrate

- (2R,3R)-rel-2,3-Dihydroxysuccinic acid

- (2R

- (2R,3R)-Tartaric acid

- d-alpha,beta-Dihydro

- 10w/v% L(+)-Tartaric Acid Solution

- (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)

- Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)

- Tartaric acid, L-(+)- (8CI)

- (+)-(2R,3R)-Tartaric acid

- (R,R)-(+)-Tartaric acid

- 1,2-Dihydroxyethane-1,2-dicarboxylic acid

- 2,3-Dihydroxysuccinic acid

- d-α,β-Dihydroxysuccinic acid

- E 334

- NSC 62778

- D-threaric acid

- SMR000875286

- (-)-Tartaric acid

- MLS001333589

- (S,S)-(-)-tartaric acid

- (R,R)-Tartrate

- D-(-)-tartaric acid

- MLSMR

- MLS001333590

- (-)-D-tartaric acid

- MLS001336057

- Linksweinsaeure

- (-)-(S,S)-tartaric acid

- Sodium bitartrate monohydrate

- (S,S)-Tartaric acid

- (-)-Weinsaeure

- D(-)-TARTARIC ACID

- (2S,3S)-Tartaric acid

- (2S,3S)-(-)-tartaric acid

- SMR000112492

- 87-67-2

- 1,3-Propane sultone

-

- MDL: MFCD00064207

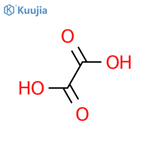

- Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

- InChI-sleutel: FEWJPZIEWOKRBE-JCYAYHJZSA-N

- LACHT: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O

- BRN: 1725147

Berekende eigenschappen

- Exacte massa: 150.016438g/mol

- Oppervlakte lading: 0

- XLogP3: -1.9

- Aantal waterstofbonddonors: 4

- Aantal waterstofbondacceptatoren: 6

- Aantal draaibare bindingen: 3

- Monoisotopische massa: 150.016438g/mol

- Monoisotopische massa: 150.016438g/mol

- Topologisch pooloppervlak: 115Ų

- Zware atoomtelling: 10

- Complexiteit: 134

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 2

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Aantal tautomers: nothing

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Powder

- Dichtheid: 1.76

- Smeltpunt: 170-172 °C (lit.)

- Kookpunt: 191.59°C (rough estimate)

- Vlampunt: Fahrenheit: 302 ° f

Celsius: 150 ° c - Brekindex: 12.5 ° (C=5, H2O)

- PH: 1.6 (100g/l, H2O, 25℃)

- Oplosbaarheid: H2O: soluble1M at 20°C, clear, colorless

- Waterverdelingscoëfficiënt: 1390 g/L (20 ºC)

- Stabiliteit/houdbaarheid: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.

- PSA: 115.06000

- LogboekP: -2.12260

- Optische activiteit: [α]20/D +12.4°, c = 20 in H2O

- Gevoeligheid: Sensitive to humidity

- pka: 2.98, 4.34(at 25℃)

- Merck: 9070

- Specifieke rotatie: 12 º (c=20, H2O)

- FEMA: 3044

- Oplosbaarheid: Soluble in water, ethanol and glycerol, slightly soluble in ether, insoluble in chloroform

L(+)-Tartaric acid Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H315,H319,H335

- Waarschuwingsverklaring: P261,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 41

- Veiligheidsinstructies: S26-S36-S37/39

- RTECS:WW7875000

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Sealed in dry,Room Temperature

- Risicozinnen:R36/37/38

- TSCA:Yes

L(+)-Tartaric acid Douanegegevens

- HS-CODE:2918120000

- Douanegegevens:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

L(+)-Tartaric acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | D-5184-91-TA-5-500mL |

Tartaric acid,0.5000 %w/v in 4% Hydrochloric acid |

87-69-4 | 0.5000 %w/v in 4% Hydrochloric acid | 500mL |

¥ 309 | 2022-04-26 | |

| Enamine | EN300-72271-0.1g |

(2R,3R)-2,3-dihydroxybutanedioic acid |

87-69-4 | 95% | 0.1g |

$19.0 | 2023-07-09 | |

| Ambeed | A144400-500g |

(2R,3R)-2,3-Dihydroxysuccinic acid |

87-69-4 | 98% | 500g |

$6.0 | 2024-05-30 | |

| Ambeed | A144400-1kg |

(2R,3R)-2,3-Dihydroxysuccinic acid |

87-69-4 | 98% | 1kg |

$11.0 | 2024-05-30 | |

| Cooke Chemical | A0963150-1L |

TartaricAcid |

87-69-4 | 10%(w/v) | 1l |

RMB 71.20 | 2025-02-21 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681010223-500g |

L(+)-Tartaric acid |

87-69-4 | 99.5% | 500g |

¥ 74.0 | 2024-07-19 | |

| Cooke Chemical | A7736012-100g |

L-(+)-Tartaric acid |

87-69-4 | Medicinal grade | 100g |

RMB 79.20 | 2025-02-20 | |

| City Chemical | T5182-500GM |

Tartaric Acid T5182 |

87-69-4 | 99% | 500gm |

$28.63 | 2023-09-19 | |

| eNovation Chemicals LLC | D604906-10kg |

L-tartaric acid |

87-69-4 | 98% | 10kg |

$1000 | 2024-06-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13668-100g |

L-(+)-Tartaric acid, 99% |

87-69-4 | 99% | 100g |

¥242.00 | 2022-12-26 |

L(+)-Tartaric acid Productiemethode

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Water ; 5 min, reflux

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 5 min, 90 °C

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

L(+)-Tartaric acid Raw materials

- 2,3-Oxiranedicarboxylic acid, dipotassium salt, (2R,3S)-rel-

- Caftaric acid

- Maleic acid

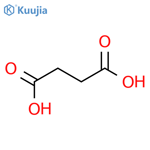

- Lignin

- D(+)-Glucose

- cis-Epoxysuccinic acid

- Butanedioic acid,2,3-dihydroxy- (2R,3R)-, potassium salt (1:?)

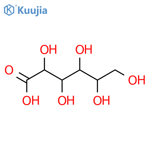

- Glycerol

- 2,5-dihydrofuran-2,5-dione

- 2,3-Oxiranedicarboxylic acid, sodium salt (1:2), (2R,3S)-rel-

L(+)-Tartaric acid Preparation Products

- Gluconic acid, γ-lactone (3158-30-3)

- Lactate (50-21-5)

- alpha-D-Pyranose-form-Talose, (34685-57-9)

- D-Gluconic acid (526-95-4)

- alpha-D-Pyranose-form-Talose, (34685-56-8)

- Dihydroxyacetone (96-26-4)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Maleic acid (110-16-7)

- Oxalic acid (144-62-7)

- DL-Glyceraldehyde (56-82-6)

- propanedioic acid (141-82-2)

- Fumaric acid (110-17-8)

- Glucaric acid (25525-21-7)

- b-Arabinopyranose (20242-88-0)

- L(+)-Tartaric acid (87-69-4)

- D-(+)-Glucono-1,5-lactone (90-80-2)

- Pyruvaldehyde (78-98-8)

- Cyamemazine (3546-03-0)

- Malic acid (6915-15-7)

- 2-hydroxyacetic acid (79-14-1)

- D-Arabinaric acid dipotassium salt (6703-05-5)

- 2-Keto-d-gluconic Acid (669-90-9)

- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)

- GLUCONIC ACID (133-42-6)

- Arabinonic acid, g-lactone (13280-76-7)

- Arabinopyranose (89299-64-9)

- ARABIC ACID (13752-83-5)

- butanedioic acid (110-15-6)

- Pyruvic acid (127-17-3)

L(+)-Tartaric acid Leveranciers

L(+)-Tartaric acid Gerelateerde literatuur

-

1. A new monohydrated molecular salt of GABA with l-tartaric acid: the structure-forming role of waterE. A. Losev,D. P. Pishchur,E. V. Boldyreva CrystEngComm 2021 23 6086

-

De-Hong Wu,Jia-Zhen Ge,Hong-Lin Cai,Wen Zhang,Ren-Gen Xiong CrystEngComm 2011 13 319

-

Afsaneh Farokhi,Hassan Hosseini-Monfared New J. Chem. 2016 40 5032

-

Rakesh V. Gudavarthy,Niharika Burla,Elizabeth A. Kulp,Steven J. Limmer,Ekkehard Sinn,Jay A. Switzer J. Mater. Chem. 2011 21 6209

-

Leila Hadian-Dehkordi,Hassan Hosseini-Monfared Green Chem. 2016 18 497

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Suurzuren en afgeleiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten Suurzuren en afgeleiden

Aanvullende informatie over L(+)-Tartaric acid

L(+)-Tartaric Acid (87-69-4) in Chemical Research: Properties and Applications

L(+)-Tartaric acid (CAS: 87-69-4) is a naturally occurring organic acid widely used in chemical and pharmaceutical research. Known for its chiral properties, this compound plays a critical role in asymmetric synthesis and enantiomeric resolution. Researchers value its ability to form stable complexes with metal ions, making it indispensable in catalysis and coordination chemistry. In recent studies, L(+)-Tartaric acid has been explored for its potential in green chemistry, aligning with the growing demand for sustainable processes. Its applications extend to the development of biodegradable polymers and environmentally friendly solvents, addressing key challenges in modern chemical industries.

Pharmacological Effects of L(+)-Tartaric Acid (87-69-4) in Medicine

The pharmacological profile of L(+)-Tartaric acid (87-69-4) has garnered significant attention in drug development. As a chiral auxiliary, it enhances the bioavailability of active pharmaceutical ingredients (APIs), particularly in enantiomerically pure drugs. Recent studies highlight its role in improving the solubility and stability of poorly water-soluble compounds, a common hurdle in formulation science. Additionally, its antioxidant properties are being investigated for potential therapeutic benefits in oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions. With the rise of personalized medicine, the demand for high-purity L(+)-Tartaric acid continues to grow, driven by its versatility in drug delivery systems.

L(+)-Tartaric Acid (87-69-4) in Biomedical Innovations

In the biomedical field, L(+)-Tartaric acid (87-69-4) is emerging as a key component in diagnostic and therapeutic applications. Its biocompatibility and chelating properties make it suitable for designing contrast agents in medical imaging, such as MRI and CT scans. Researchers are also exploring its use in targeted drug delivery systems, where its ability to bind specific receptors can enhance precision medicine approaches. Furthermore, its role in tissue engineering and regenerative medicine is under investigation, with potential applications in scaffold fabrication for wound healing and organ regeneration. These advancements position L(+)-Tartaric acid as a promising candidate for next-generation biomedical technologies.

Safety and Regulatory Aspects of L(+)-Tartaric Acid (87-69-4)

The safety profile of L(+)-Tartaric acid (87-69-4) is well-documented, with regulatory approvals from agencies like the FDA and EMA for use in pharmaceuticals and food additives. However, ongoing research aims to refine its toxicological data, particularly in high-dose or long-term exposure scenarios. Compliance with Good Manufacturing Practices (GMP) ensures the production of high-quality L(+)-Tartaric acid for critical applications. As the industry shifts toward stricter environmental and safety standards, manufacturers are adopting eco-friendly synthesis methods to minimize waste and energy consumption. These efforts align with global initiatives to promote safer and more sustainable chemical processes.

Future Trends for L(+)-Tartaric Acid (87-69-4) in Drug Development

The future of L(+)-Tartaric acid (87-69-4) in drug development looks promising, with innovations focusing on its integration into advanced drug formulations. Its role in co-crystal engineering is gaining traction, offering solutions for enhancing drug performance and intellectual property protection. Additionally, the rise of biologics and biosimilars has created new opportunities for L(+)-Tartaric acid as a stabilizer and buffer in biopharmaceuticals. With the increasing emphasis on patient-centric therapies, its applications in pediatric and geriatric formulations are also being explored. These trends underscore the compound's enduring relevance in addressing evolving challenges in the pharmaceutical industry.

87-69-4 (L(+)-Tartaric acid) Gerelateerde producten

- 526-94-3(Sodium bitartrate)

- 868-14-4(Potassium Bitartrate)

- 526-95-4(D-Gluconic acid)

- 526-99-8(Galactaric acid)

- 97-67-6(L-(-)-Malic Acid)

- 133-37-9(DL-Tartaric acid)

- 868-18-8(Sodium tartrate)

- 636-61-3(D-(+)-Malic acid)

- 299-27-4(D-Gluconic Acid Potassium Salt)

- 1934935-34-8(1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2-fluoro-1-methylcyclopropyl)-)